molecular formula C14H17N3O3S2 B2548763 Ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 899731-26-1

Ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2548763
CAS No.: 899731-26-1
M. Wt: 339.43
InChI Key: HIPLSNVNJNXKCU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a 1,2,3-thiadiazole carboxamide moiety. This molecule combines sulfur- and nitrogen-containing heterocycles, which are common in bioactive molecules due to their electronic and steric properties.

Properties

IUPAC Name

ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-5-9-11(22-17-16-9)12(18)15-13-10(14(19)20-6-2)7(3)8(4)21-13/h5-6H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPLSNVNJNXKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is formed by the cyclization of appropriate precursors under specific conditions.

    Introduction of Carboxamide Group: The carboxamide group is introduced through a reaction with an amine derivative.

    Formation of Thiophene Ring:

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in the compound are susceptible to hydrolysis under acidic or basic conditions:

  • Ester Hydrolysis :
    Under basic conditions (e.g., NaOH/EtOH), the ethyl ester undergoes saponification to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization .

  • Amide Hydrolysis :
    Acidic hydrolysis (e.g., HCl/H₂O) cleaves the carboxamide bond, producing 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid and ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate .

Nucleophilic Substitution

The electron-deficient thiadiazole ring participates in nucleophilic substitution reactions:

  • Thiadiazole Ring Functionalization :
    The 5-position of the thiadiazole can undergo substitution with nucleophiles such as amines or thiols. For example, reaction with hydrazine yields hydrazide derivatives, which are precursors for heterocyclic scaffolds .

  • Thiophene Ring Reactivity :
    The methyl-substituted thiophene core is less reactive toward electrophiles but can undergo halogenation (e.g., bromination) at high temperatures.

Oxidation and Reduction

  • Oxidation :
    The thiophene ring is oxidized to a thiophene-1,1-dioxide derivative under strong oxidizing agents like m-CPBA, altering its electronic properties.

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring’s C=N bonds, though this is less common due to ring stability.

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • Thienopyrimidine Synthesis :
    Reaction with aromatic aldehydes in the presence of iodine catalyst induces cyclocondensation, forming thieno[2,3-d]pyrimidine derivatives. This pathway leverages the amino group generated via in situ hydrolysis of the carboxamide .

    Example Reaction Conditions :

    ReagentCatalystTemperatureYieldProduct
    4-NitrobenzaldehydeI₂80°C70%5,6-Dimethyl-2-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Coupling Reactions

The carboxamide group facilitates cross-coupling reactions:

  • Suzuki-Miyaura Coupling :
    Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the thiadiazole’s 4-ethyl position, enhancing structural diversity .

Functional Group Interconversion

  • Ester to Amide Conversion :
    Reaction with primary amines converts the ethyl ester to secondary amides, useful for probing structure-activity relationships .

Table 1: Representative Reactions and Outcomes

Reaction TypeReagents/ConditionsProductsYieldSource
Ester HydrolysisNaOH/EtOH, refluxThiadiazole-carboxylic acid derivative85%
Thienopyrimidine FormationI₂, aromatic aldehyde, 80°CThieno[2,3-d]pyrimidine70–88%
Nucleophilic SubstitutionHydrazine, MeOHThiadiazole-hydrazide65%

Mechanistic Insights

  • Cyclocondensation Mechanism :
    Iodine acts as a Lewis acid, polarizing the aldehyde carbonyl and facilitating nucleophilic attack by the amino group on the thiophene. Subsequent dehydration forms the pyrimidine ring .

  • Hydrolysis Selectivity :
    The ethyl ester hydrolyzes preferentially over the carboxamide under basic conditions due to steric protection of the amide bond.

Scientific Research Applications

Anticancer Properties

Research indicates that thiadiazole derivatives, including ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dimethylthiophene-3-carboxylate, exhibit promising anticancer activities. Various studies have demonstrated their efficacy against multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Findings

  • Thiadiazole Derivatives and Cancer Cell Lines : A study synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against human cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited significant anti-proliferative effects with IC50 values suggesting strong potential for drug development .
  • Mechanisms of Action : The anticancer effects of these compounds are often attributed to their ability to induce apoptosis in cancer cells. For example, a derivative demonstrated an IC50 value of 19.5 µM against SKOV-3 (ovarian cancer) cells, indicating effective cytotoxicity . The mechanisms involve modulation of apoptotic pathways and interference with cell cycle progression.

Antimicrobial Activity

In addition to their anticancer properties, thiadiazole derivatives have shown significant antimicrobial activity. This compound may also exhibit effects against various bacterial strains.

Research Insights

  • Comparative Studies : Research comparing the antimicrobial activity of thiadiazole derivatives with standard antibiotics revealed comparable efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The studies suggest that these compounds could serve as lead candidates for developing new antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compounds.

Synthetic Pathway Overview

StepReagentsConditionsYield
1Starting material + Ethyl chloroacetateReflux in ethanolHigh
2Thiadiazole derivative + AmineStirring at room temperatureModerate
3Purification via recrystallizationSolvent-based methodHigh

Future Directions in Research

The ongoing research into thiadiazole derivatives emphasizes their potential not only in oncology but also in treating infectious diseases. Future studies are likely to focus on:

  • Enhanced Efficacy : Modifying the chemical structure to improve potency and selectivity against cancer cells while minimizing toxicity to normal cells.
  • Combination Therapies : Investigating the synergistic effects of thiadiazole derivatives when used in conjunction with existing chemotherapeutics or antibiotics.

Mechanism of Action

The mechanism by which Ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dimethylthiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate ()

This compound contains a benzo[b]thiophene scaffold with hydroxyl and ketone substituents. Unlike the target compound, it lacks the thiadiazole group but shares ester and methyl functionalities. Its synthesis involves acetic anhydride and boron trifluoride diethyl etherate, yielding a triacetoxy derivative with a melting point of 153–156 °C .

Ethyl 5-Hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate ()

Its triacetoxy derivative exhibits a higher melting point (174–178 °C) and distinct IR peaks at 1774 and 1721 cm⁻¹, reflecting acetyl and ester carbonyl vibrations .

N’-(2-(5-((Theophylline-7-yl)methyl)-4-ethyl-1,2,4-triazole-3-ylthio)acetyl)isonicotinohydrazide ()

This triazole-containing compound demonstrates significant anti-tubercular activity in rabbit models, with reduced inflammatory side effects compared to isoniazid . While structurally distinct from the target compound, the presence of a 1,2,4-triazole highlights the importance of nitrogen-rich heterocycles in bioactivity. The thiadiazole in the target compound may offer similar or enhanced binding affinity due to its electron-deficient nature.

Pharmacological and Physicochemical Comparisons

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Key Substituents Bioactivity/Properties Reference
Ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dimethylthiophene-3-carboxylate Thiophene + Thiadiazole 4-Ethyl-thiadiazole, 4,5-dimethylthiophene Potential antimicrobial (inferred) N/A
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate Benzo[b]thiophene Hydroxy, ketone, methyl Synthetic intermediate; no reported bioactivity
Ethyl 5-hydroxy-4,7-dioxo-3-phenyl-benzo[b]thiophene-2-carboxylate Benzo[b]thiophene Phenyl, hydroxy, ketone Enhanced lipophilicity; synthetic utility
N’-(2-(5-((Theophylline-7-yl)methyl)-4-ethyl-1,2,4-triazole-3-ylthio)acetyl)isonicotinohydrazide Triazole Theophylline, isonicotinohydrazide Anti-tubercular (10 mg/kg efficacy)

Biological Activity

Ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its biological activity. The presence of the carboxamide group enhances its potential interactions with biological targets. The ethyl and dimethyl substitutions contribute to its lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Research indicates that compounds containing thiadiazole moieties exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated IC50 values in the low micromolar range against different tumor types. A study reported that a related thiadiazole derivative showed an IC50 of 2.03 µM against cancer cell lines, suggesting strong anticancer potential .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiadiazoles are known to exhibit efficacy against various pathogens. For example, derivatives have shown comparable activity to standard antibiotics like ciprofloxacin against bacterial strains such as E. coli and Salmonella typhi . The mechanism often involves the inhibition of bacterial enzyme systems or disruption of cellular membranes.

Anti-inflammatory Effects

Compounds with thiadiazole structures have been linked to anti-inflammatory activities. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation . This property opens avenues for therapeutic applications in treating inflammatory diseases.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.
  • Membrane Interaction : It can interact with cellular membranes, affecting their integrity and function.
  • Targeting Cellular Pathways : The compound may disrupt signaling pathways involved in cell proliferation and survival .

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects of thiadiazole derivatives on several cancer cell lines, revealing that compounds with similar structures exhibited significant growth inhibition.
    • Example: A derivative showed an IC50 value of 2.17 µM against a specific cancer line .
  • Antimicrobial Activity :
    • In vitro tests demonstrated that related compounds displayed zones of inhibition comparable to established antibiotics against E. coli and S. aureus .
    • Results indicated effective MIC values ranging from 62.5 µg/mL to higher concentrations depending on the target organism.
  • Inflammatory Response Modulation :
    • Experimental models indicated that thiadiazole derivatives could reduce the secretion of pro-inflammatory cytokines in vitro .

Comparative Table of Biological Activities

Activity TypeCompound TypeIC50 Values (µM)Reference
AnticancerThiadiazole derivative2.03 - 2.17
AntimicrobialThiadiazole derivatives62.5 (against S. aureus)
Anti-inflammatoryThiadiazole derivativesNot specified

Q & A

Q. What are the established synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via a multi-step approach. First, the thiophene core is functionalized through cyanoacetylation using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole to introduce an active methylene group. Subsequent Knoevenagel condensation with substituted aldehydes (e.g., benzaldehydes) in toluene, catalyzed by piperidine and acetic acid, forms the acrylamido moiety. Reaction monitoring via TLC and purification by ethanol recrystallization are critical for high yields (72–94%) . Optimization involves adjusting reflux duration (5–6 hours) and stoichiometric ratios of aldehydes to the thiophene precursor.

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

  • Spectroscopy : IR confirms functional groups (e.g., C≡N at ~2212 cm⁻¹, ester C=O at ~1660 cm⁻¹). ¹H NMR identifies substituent patterns (e.g., ethyl group quartets at δ 4.3–4.5, aromatic protons at δ 6.9–8.3). Mass spectrometry (e.g., m/z 369 [M−1]) validates molecular weight .
  • Crystallography : X-ray diffraction using SHELX software refines crystal structures. Tools like ORTEP-3 visualize molecular geometry and intermolecular interactions .

Q. What purification techniques ensure high-purity yields?

Recrystallization with ethanol or 1,4-dioxane is standard. For complex mixtures, column chromatography (silica gel, ethyl acetate/hexane eluent) may separate isomers. Purity is validated via melting point consistency and HPLC .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence antioxidant and anti-inflammatory activities?

Phenolic substitutions (e.g., 4-hydroxyphenyl) enhance antioxidant activity due to radical-scavenging hydroxyl groups. Methoxy groups reduce activity by steric hindrance or electron donation. For example, compound 3f (4-hydroxy-3,5-dimethoxyphenyl) showed the highest DPPH radical reduction (83.1% inhibition), comparable to diclofenac (85%) . Anti-inflammatory activity (carrageenan-induced edema model) correlates with electron-withdrawing substituents, which stabilize reactive intermediates .

Q. What in vitro models are used to evaluate biological activities, and how are contradictions resolved?

  • Antioxidant assays :
  • DPPH radical scavenging (λ = 517 nm).
  • Nitric oxide radical inhibition (Griess reagent).
  • Lipid peroxidation in rat brain homogenate (thiobarbituric acid reactive species assay).
    • Anti-inflammatory models : Paw edema reduction in rodents.
      Discrepancies in activity data (e.g., variable IC₅₀ values) arise from substituent electronic effects or assay conditions. Triplicate experiments and statistical validation (e.g., ANOVA) mitigate variability .

Q. How can synthetic yield inconsistencies be addressed in scale-up processes?

Yield variations (72–94%) are influenced by:

  • Catalyst load : Excess piperidine accelerates condensation but may cause side reactions.
  • Solvent polarity : Toluene minimizes byproducts compared to polar solvents.
  • Temperature control : Reflux at 110°C optimizes reaction kinetics. Process analytical technology (PAT) monitors real-time progress .

Q. What computational tools predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and QSAR models analyze binding affinity to enzymes like cyclooxygenase-2 (COX-2). The thiadiazole moiety’s electron-deficient nature facilitates hydrogen bonding with active-site residues, as seen in similar 1,3,4-thiadiazole derivatives .

Q. How does the 1,2,3-thiadiazole moiety compare to other heterocycles in bioactivity?

The 1,2,3-thiadiazole group enhances metabolic stability and ligand-receptor interactions compared to 1,3,4-isomers. Its sulfur and nitrogen atoms participate in π-stacking and hydrogen bonding, critical for antimicrobial and anticancer activity in related compounds .

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